molecular formula C21H19NO4 B2840372 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 676371-66-7

3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No. B2840372
CAS RN: 676371-66-7
M. Wt: 349.386
InChI Key: XMTSSOBUBCTQKW-UHFFFAOYSA-N
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Description

This compound is a derivative of bicyclo[1.1.1]pentane-1-carboxylic acid . It has a fluoren-9-ylmethoxy carbonyl group attached to the amino group, which is connected to the 3rd carbon of the bicyclo[1.1.1]pentane-1-carboxylic acid .


Molecular Structure Analysis

The molecular structure of this compound includes a bicyclo[1.1.1]pentane-1-carboxylic acid core, with a fluoren-9-ylmethoxy carbonyl group attached to an amino group on the 3rd carbon . The InChI code for this compound is 1S/C21H19NO4/c23-18(24)20-10-21(11-20,12-20)22-19(25)26-9-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17H,9-12H2,(H,22,25)(H,23,24) .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 349.39 . It’s a solid at room temperature, and its melting point is between 233 and 235 degrees Celsius .

Scientific Research Applications

Enzyme-Activated Surfactants for Carbon Nanotubes

N-Fluorenyl-9-methoxycarbonyl-protected amino acids , akin to the chemical structure of interest, have been utilized as surfactants for carbon nanotubes (CNTs). These surfactants allow for the creation of homogeneous aqueous nanotube dispersions under both constant and physiological conditions, thanks to their conversion into enzymatically activated CNT surfactants. This application is pivotal in materials science for enhancing the compatibility of CNTs with various biological and aqueous environments, facilitating their use in a wide range of technological and biomedical applications (Cousins et al., 2009).

Linkers for Solid Phase Synthesis

9-(4-Hydroxyphenyl)-9-H-fluoren-9-ol and 5-(4-(9-hydroxy-9H-fluoren-9-yl)-phenoxy)-pentanoic acid , which share a structural motif with the compound , have been reported as new linkers for solid phase synthesis. These linkers exhibit higher acid stability compared to standard trityl resins, facilitating the immobilization and subsequent cleavage of carboxylic acids and amines after modifications. The treatment with TFA releases the products in high yield and excellent purity, marking a significant advancement in the synthesis of complex organic molecules (Bleicher et al., 2000).

Synthesis of Oligomers from Neuraminic Acid Analogues

The compound has also found use in the synthesis of oligomers derived from N-Fluoren-9-ylmethoxycarbonyl-protected sugar amino acids , derived from alpha-O-methoxy- and 2,3-dehydroneuraminic acids. These monomer units have been efficiently incorporated into solid-phase synthesis, leading to the creation of oligomers ranging from one to eight units in length. This application demonstrates the versatility of the compound in facilitating the synthesis of complex biomolecules, which could have implications for the development of novel therapeutics and biomaterials (Gregar & Gervay-Hague, 2004).

Mechanism of Action

The mechanism of action of this compound is not clear from the available information .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes in contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)bicyclo[1.1.1]pentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO4/c23-18(24)20-10-21(11-20,12-20)22-19(25)26-9-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17H,9-12H2,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMTSSOBUBCTQKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylic acid

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